molecular formula C12H12N2O4 B4948560 1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4948560
M. Wt: 248.23 g/mol
InChI Key: COXKBBHKKZRRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EPTC, is a selective herbicide that is widely used in agriculture to control weeds in crop fields. EPTC has a unique chemical structure that makes it an effective herbicide against a wide range of weed species.

Mechanism of Action

1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. Without these amino acids, the plants are unable to grow and eventually die. This compound is a selective herbicide because it only affects plants that are actively growing and synthesizing these amino acids.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can be toxic to aquatic organisms if it enters waterways through runoff. This compound has also been shown to have a low potential for bioaccumulation in the environment.

Advantages and Limitations for Lab Experiments

1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a widely used herbicide in laboratory experiments because of its effectiveness and selectivity. However, it is important to note that this compound can have different effects on different plant species and under different environmental conditions. Therefore, it is important to carefully design experiments to ensure that the results are accurate and reproducible.

Future Directions

There are several potential future directions for research on 1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new herbicides that are more effective and selective than this compound. Another area of interest is the study of the molecular mechanisms of herbicide resistance in weeds and the development of strategies to manage herbicide-resistant weeds. Finally, there is a need for more research on the environmental impact of this compound and other herbicides, particularly on non-target organisms and ecosystems.

Synthesis Methods

The synthesis of 1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3-ethoxyaniline with ethyl chloroformate to form 3-ethoxyphenyl carbamate. The carbamate is then reacted with 2,4,6-trichloropyrimidine to form this compound. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane.

Scientific Research Applications

1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weed species, including annual grasses and broadleaf weeds. This compound has also been studied for its potential use in weed management in organic farming systems. In addition, this compound has been used as a tool to study the molecular mechanisms of herbicide resistance in weeds.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-9-5-3-4-8(6-9)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXKBBHKKZRRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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